N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a piperidine ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the pyrazole ring, the sulfonylation of the piperidine ring, and the coupling with the benzamide group. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and amides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can generate a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, piperidine derivatives, and benzamide derivatives. Examples include:
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- 1,3-dimethyl-1H-pyrazole-5-carboxamide
- 4-(2-methylpiperidin-1-yl)sulfonyl)benzamide
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of autophagy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, a sulfonyl group, and a piperidine moiety, which may contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound can act as modulators of the mTORC1 signaling pathway and autophagy. The mTORC1 pathway is crucial for cell growth and metabolism, and its dysregulation is often associated with cancer.
Key Findings
- Antiproliferative Activity : Studies have shown that compounds within the same structural class exhibit submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) .
- Autophagy Modulation : These compounds can increase basal autophagy levels while impairing autophagic flux under nutrient-deprived conditions. This dual effect suggests a potential for selectively targeting cancer cells that rely on autophagy for survival under metabolic stress .
- mTORC1 Inhibition : The compounds inhibit mTORC1 reactivation following starvation/refeed cycles, leading to decreased phosphorylation of key substrates involved in the mTOR pathway .
Study 1: Antiproliferative Effects
A study investigating the antiproliferative effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides found that these compounds significantly reduced cell viability in MIA PaCa-2 cells. The results indicated that at concentrations as low as 10 μM, there was a notable decrease in mTORC1 activity and an increase in autophagic markers such as LC3-II .
Concentration (μM) | Cell Viability (%) | mTORC1 Activity (phosphorylation levels) |
---|---|---|
0 | 100 | Baseline |
10 | 60 | Reduced |
20 | 30 | Significantly reduced |
Study 2: Selectivity Towards Cancer Cells
Another investigation highlighted the potential selectivity of these compounds towards solid tumor cells under hypoxic conditions. The harsh tumor microenvironment often induces autophagy as a survival mechanism, which can be disrupted by these compounds, potentially sparing normal cells from adverse effects .
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-13-12-17(21(3)20-13)19-18(23)15-7-9-16(10-8-15)26(24,25)22-11-5-4-6-14(22)2/h7-10,12,14H,4-6,11H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWSNSETGMOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.